molecular formula As2Mg3 B1593231 Magnesium arsenide CAS No. 12044-49-4

Magnesium arsenide

Cat. No.: B1593231
CAS No.: 12044-49-4
M. Wt: 222.76 g/mol
InChI Key: UZIGZGIMMXFFGH-UHFFFAOYSA-N
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Description

Cubic Ia-3 Space Group Configuration

At ambient conditions, Mg₃As₂ adopts a cubic structure within the Ia-3 space group (space group №206). This configuration features a three-dimensional network where Mg²⁺ ions occupy 48e Wyckoff positions, while As³⁻ ions reside in 8b and 24d sites. The unit cell parameters are:

Parameter Value (Å)
Lattice constant (a) 12.46
Cell volume 1,934 ų

This structure is derived from the spinel-type framework , characterized by a face-centered cubic arrangement of anions with cations occupying tetrahedral and octahedral interstices.

Anti-Bixbyite vs. Spinel-Derived Structural Motifs

While the spinel-derived structure dominates at ambient conditions, Mg₃As₂ also exhibits an anti-bixbyite (Mn₂O₃-type) configuration under specific synthetic conditions. Key differences include:

Feature Spinel-Derived (Ia-3) Anti-Bixbyite (Hexagonal)
Cation sites Mixed tetrahedral/octahedral Octahedral-dominated
Anion sublattice FCC arrangement Distorted hexagonal close-packed
Stability range Ambient pressure High-temperature phase

The anti-bixbyite structure becomes thermodynamically favorable above 675°C, with hexagonal unit cell parameters a = 4.264 Å and c = 6.738 Å (c/a = 1.580).

Properties

InChI

InChI=1S/2As.3Mg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZIGZGIMMXFFGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Mg]=[As][Mg][As]=[Mg]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

As2Mg3
Record name magnesium arsenide
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12044-49-4
Record name Magnesium arsenide (Mg3As2)
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Record name Trimagnesium diarsenide
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Preparation Methods

Direct Combination of Elements

Method Description:

The most straightforward and classical method to prepare magnesium arsenide is the direct reaction of elemental magnesium and arsenic under controlled conditions. This involves heating stoichiometric amounts of magnesium and arsenic powders or lumps in an inert or vacuum atmosphere to prevent oxidation.

Procedure:

  • Magnesium and arsenic are weighed in a 3:2 molar ratio.
  • The mixture is placed in a sealed quartz ampoule or a crucible under argon or vacuum.
  • Heating is performed gradually to temperatures typically ranging from 600 °C to 900 °C.
  • The reaction is maintained for several hours to ensure complete formation of Mg3As2.
  • Slow cooling is applied to avoid cracking or defects.

Advantages:

  • High purity of product due to direct elemental reaction.
  • Simple stoichiometric control.

Challenges:

  • Handling arsenic safely due to its toxicity and volatility.
  • Requires inert atmosphere to prevent oxidation.
  • High temperatures needed, which may cause sublimation of arsenic.

Solid-State Reaction Using Magnesium Compounds and Arsenic Sources

Method Description:

An alternative to direct elemental synthesis involves reacting magnesium compounds (such as magnesium oxide, magnesium hydride, or magnesium chloride) with arsenic or arsenic-containing precursors.

Examples:

  • Magnesium oxide (MgO) or magnesium hydride (MgH2) can be reacted with arsenic vapor or arsenic powder at elevated temperatures.
  • Magnesium chloride (MgCl2) can be used in combination with sodium arsenide or other arsenic salts in solid-state reactions.

Process Conditions:

  • Temperatures typically range from 500 °C to 900 °C.
  • Reactions are conducted in sealed tubes under vacuum or inert gas.
  • Extended reaction times (several hours) are common.

Advantages:

  • Potentially lower temperature than direct elemental synthesis.
  • May allow better control over particle size and morphology.

Challenges:

  • Formation of by-products such as magnesium oxide or chlorides.
  • Requires purification steps to isolate Mg3As2.

Chemical Vapor Transport (CVT)

Method Description:

Chemical vapor transport is a method where magnesium and arsenic vapors are transported and reacted in a temperature gradient within a sealed ampoule, often using a transport agent like iodine.

Procedure:

  • A mixture of magnesium and arsenic is sealed with a transport agent in a quartz ampoule.
  • The ampoule is placed in a furnace with a temperature gradient (e.g., 900 °C at the source and 700 °C at the deposition zone).
  • This compound crystals form at the cooler end.

Advantages:

  • Produces high-purity, single crystals of this compound.
  • Good control over crystal size and quality.

Challenges:

  • Complex setup and long reaction times (days to weeks).
  • Use of hazardous transport agents.

Solution-Based and Nanoparticle Synthesis Approaches

While direct preparation of this compound nanoparticles is less common, related magnesium compounds such as magnesium oxide nanoparticles are synthesized via sol-gel, hydrothermal, and combustion methods, which could inspire analogous arsenide nanoparticle synthesis.

Relevant Techniques:

Method Description Temperature Range Notes
Sol-Gel Process Hydrolysis and condensation of magnesium salts followed by calcination 400–700 °C Produces fine, uniform particles
Hydrothermal Synthesis Reaction in aqueous solution under high pressure and temperature 150–250 °C Allows control over particle size and shape
Combustion Synthesis Rapid exothermic reaction of magnesium precursor with organic fuels ~500 °C Fast, scalable but porous particles

These methods are well-documented for magnesium oxide nanoparticles but could be adapted for this compound with appropriate arsenic precursors and safety measures.

Comparative Analysis and Research Findings

Although direct reports on this compound synthesis are limited in the recent literature, analogous studies on magnesium-based arsenic compounds and magnesium oxide provide insights:

  • Temperature Control: Optimal synthesis temperatures for this compound range between 600 °C and 900 °C to ensure complete reaction without arsenic loss.
  • Atmosphere: Inert gas (argon) or vacuum is essential to prevent oxidation and arsenic volatilization.
  • Morphology Control: Use of templates or transport agents can influence particle size and crystal quality.
  • Safety Considerations: Due to arsenic toxicity, sealed ampoules and controlled environments are mandatory.

Summary Table of Preparation Methods

Preparation Method Temperature Range Atmosphere Product Form Advantages Challenges
Direct Elemental Combination 600–900 °C Argon, Vacuum Bulk Mg3As2 High purity, simple stoichiometry Arsenic volatility, safety issues
Solid-State Reaction with Precursors 500–900 °C Argon, Vacuum Bulk or powder Mg3As2 Potential lower temperature By-products, purification needed
Chemical Vapor Transport (CVT) 700–900 °C Sealed ampoule Single crystals High purity, crystal control Complex, long duration
Nanoparticle Synthesis (Adapted) 150–700 °C Hydrothermal, Sol-Gel Nanoparticles (potential) Size control, scalability Requires precursor development

Scientific Research Applications

Semiconductor Applications

Magnesium arsenide is primarily recognized as a semiconductor material. Its properties make it suitable for various electronic devices:

  • Photodetectors : Mg3As2 has been used in photodetectors due to its ability to absorb light effectively in the infrared spectrum. This application is crucial for sensors and imaging systems.
  • Transistors : The compound's semiconductor properties allow it to be utilized in field-effect transistors (FETs), which are essential components in modern electronic circuits.

Optoelectronic Devices

This compound is also significant in optoelectronic applications:

  • LEDs and Laser Diodes : The compound can be employed in light-emitting diodes (LEDs) and laser diodes, especially those requiring efficient light emission at specific wavelengths.
  • Solar Cells : Research indicates that this compound can enhance the efficiency of solar cells by improving light absorption and charge carrier mobility.

Case Study 1: Photodetector Efficiency

In a study on the efficiency of this compound-based photodetectors, researchers demonstrated that devices made from this compound exhibited higher sensitivity to infrared light compared to traditional silicon-based detectors. The results indicated a significant improvement in response time and signal-to-noise ratio, making Mg3As2 a promising candidate for advanced photonic applications .

Case Study 2: High-Efficiency Solar Cells

A recent investigation focused on integrating this compound into multi-junction solar cells. The findings revealed that incorporating Mg3As2 layers led to a marked increase in overall cell efficiency, attributed to its superior bandgap alignment with other semiconductor materials used in the cells .

While this compound presents exciting applications, it is essential to note safety concerns associated with its use:

  • Toxicity : this compound is toxic if ingested or inhaled, posing risks similar to those associated with other arsenic compounds . Proper safety protocols must be followed during handling and processing.
  • Environmental Impact : As with many materials containing arsenic, environmental considerations are paramount. Research into eco-friendly disposal methods and alternative materials is ongoing.

Mechanism of Action

The mechanism of action of magnesium arsenide in its applications is primarily based on its electronic properties. In semiconductors and optoelectronics, this compound’s ability to conduct electricity and interact with light makes it valuable. The compound’s interaction with light and electrical fields is due to the movement of electrons within its crystal lattice, which can be manipulated for various technological applications.

Comparison with Similar Compounds

Comparison with Similar Arsenide Compounds

Structural and Chemical Properties

Table 1: Comparison of Key Properties of Selected Metal Arsenides
Compound Formula Crystal Structure Density (g/cm³) Melting Point (°C) Key Applications
Magnesium Arsenide Mg₃As₂ Cubic 3.148 ~800 Arsine synthesis, chemical precursors
Gallium Arsenide GaAs Zinc blende 5.32 1238 Semiconductors, lasers, solar cells
Indium Arsenide InAs Zinc blende 5.67 942 Infrared detectors, high-speed electronics
Lithium Arsenide Li₃As Hexagonal 2.85 >600 (decomposes) Solid-state electrolytes, battery research
Manganese Arsenide MnAs Hexagonal 6.80 935 Magnetic storage, spintronics
Iron Arsenide FeAs Tetragonal 6.10 1030 Superconductors (e.g., LaOFeAs)
Potassium Arsenide K₃As Cubic 2.56 N/A Semiconductor doping agents

Functional and Application Differences

  • This compound (Mg₃As₂): Primarily used in chemical synthesis, such as generating arsine gas for industrial processes. Its reactivity with acids makes it a precursor for arsenic-containing compounds .
  • Gallium Arsenide (GaAs): A direct-bandgap semiconductor with high electron mobility, widely used in lasers, LEDs, and satellite communication systems. Its crystal structure (zinc blende) enables efficient light emission .
  • Iron Arsenide (FeAs): Key component in iron-based superconductors like LaOFeAs, which exhibit superconducting transitions up to 26 K under fluorine doping .
  • Lithium Arsenide (Li₃As): Explored in solid-state batteries due to its ionic conductivity, though it is less stable than lithium phosphide (Li₃P) at high voltages .
  • Manganese Arsenide (MnAs): Exhibits ferromagnetic properties, making it suitable for data storage and magnetocaloric applications .

Research Advancements

  • Superconductivity: Iron arsenides (e.g., LaOFeAs) have revolutionized high-temperature superconductor research, with transition temperatures (Tc) reaching 26 K via fluorine doping .
  • Electronic Properties: Gallium arsenide remains dominant in optoelectronics, but indium arsenide (InAs) is gaining traction in quantum dot technologies due to its narrow bandgap .

Biological Activity

Magnesium arsenide (Mg3As2) is a compound that has garnered interest due to its unique properties and potential applications in various fields, including electronics and materials science. However, its biological activity is less understood. This article aims to explore the biological implications of this compound, focusing on its toxicity, mechanisms of action, and potential therapeutic uses.

This compound is an inorganic compound composed of magnesium and arsenic. It typically appears as a gray solid and is known for its semiconductor properties. The chemical formula can be represented as Mg3As2\text{Mg}_3\text{As}_2.

PropertyValue
Molecular Weight198.82 g/mol
Melting Point800 °C
SolubilityInsoluble in water

Toxicity

The primary concern regarding this compound lies in its arsenic content, which is well-documented for its toxicity. Arsenic compounds are known to induce oxidative stress, leading to cellular damage and apoptosis. Studies have shown that exposure to arsenic can disrupt cellular signaling pathways, particularly those involving reactive oxygen species (ROS) and inflammatory responses.

  • Oxidative Stress : this compound can increase ROS production, which may result in oxidative damage to lipids, proteins, and DNA.
  • Inflammation : Arsenic exposure is associated with increased levels of pro-inflammatory cytokines, contributing to chronic inflammation.
  • Cellular Signaling Pathways : Research indicates that this compound may influence several signaling pathways:
    • Nrf2 Pathway : Activation of the Nrf2 pathway can enhance antioxidant defenses, potentially counteracting some toxic effects.
    • NF-κB Pathway : Inhibition of NF-κB may reduce inflammation associated with arsenic exposure.
  • Apoptosis : this compound has been shown to affect apoptotic pathways, with alterations in the expression of key proteins such as Bcl-2 and Caspase-3. Increased levels of pro-apoptotic factors (e.g., Bax) and decreased levels of anti-apoptotic factors (e.g., Bcl-2) have been observed in cellular models exposed to this compound.

Case Study 1: Hepatotoxicity Induced by Arsenic Compounds

A study investigated the hepatoprotective effects of various compounds against arsenic-induced liver damage. While this compound was not directly tested, related studies on magnesium compounds indicated potential protective effects against oxidative stress in liver cells exposed to arsenic trioxide (ATO). The protective mechanisms included:

  • Reduction of ROS levels
  • Modulation of inflammatory cytokine production
  • Regulation of apoptosis-related protein expression

Case Study 2: Cardiovascular Effects

Another research highlighted that magnesium-based compounds could mitigate cardiotoxicity induced by arsenic exposure. The administration of magnesium isoglycyrrhizinate (MgIG), a derivative related to magnesium compounds, showed significant reductions in oxidative stress markers and improved heart function parameters in animal models subjected to ATO.

Chemical Reactions Analysis

Hydrolysis in Aqueous Environments

Mg₃As₂ reacts vigorously with water, producing highly toxic arsine gas (AsH₃).

Reaction:
Mg3As2+6H2O3Mg OH 2+2AsH3\text{Mg}_3\text{As}_2+6\text{H}_2\text{O}\rightarrow 3\text{Mg OH }_2+2\text{AsH}_3\uparrow

Key Observations:

  • Reaction is immediate and exothermic .

  • Arsine gas is flammable and lethal at low concentrations (TLV-TWA: 0.05 ppm) .

  • Mg₃As₂ must be stored in moisture-free environments to prevent accidental hydrolysis .

Oxidation at Elevated Temperatures

When heated in air, Mg₃As₂ oxidizes to form magnesium oxide and arsenic trioxide.

Reaction:
2Mg3As2+9O2Δ6MgO+2As2O32\text{Mg}_3\text{As}_2+9\text{O}_2\xrightarrow{\Delta}6\text{MgO}+2\text{As}_2\text{O}_3

Thermal Behavior:

  • Oxidation initiates at ~300°C, with complete conversion above 500°C .

  • As₂O₃ sublimes at 465°C, leaving MgO as a residue .

Reaction with Acids

Mg₃As₂ reacts with hydrochloric acid, releasing arsine and forming magnesium chloride.

Reaction:
Mg3As2+6HCl3MgCl2+2AsH3\text{Mg}_3\text{As}_2+6\text{HCl}\rightarrow 3\text{MgCl}_2+2\text{AsH}_3\uparrow

Safety Note:

  • Conducted in fume hoods due to AsH₃ toxicity .

  • Reaction rate accelerates with acid concentration .

Thermal Decomposition

At temperatures exceeding 800°C (its melting point), Mg₃As₂ decomposes into elemental magnesium and arsenic vapor.

Reaction:
Mg3As2>800C3Mg+2As\text{Mg}_3\text{As}_2\xrightarrow{>800^\circ \text{C}}3\text{Mg}+2\text{As}\uparrow

Key Data:

  • Decomposition is reversible under controlled cooling .

  • Arsenic vapor condenses as a crystalline solid upon cooling .

Stability and Reactivity Considerations

  • Moisture Sensitivity: Reacts explosively with water, necessitating inert storage .

  • Oxidation Resistance: Stable in dry air but tarnishes in humid conditions .

  • Compatibility: Reacts with silica at high temperatures, limiting use in quartz-based systems .

Q & A

Q. What are the standard synthesis methods for magnesium arsenide (Mg₃As₂), and how can purity be optimized during preparation?

this compound is typically synthesized via solid-state reactions under controlled atmospheres. A common approach involves heating stoichiometric mixtures of magnesium (Mg) and arsenic (As) in evacuated quartz ampoules at temperatures above 500°C to prevent oxidation. Purity optimization requires rigorous exclusion of oxygen and moisture, often achieved through glovebox handling and vacuum-sealed systems. Post-synthesis, techniques like X-ray diffraction (XRD) and energy-dispersive X-ray spectroscopy (EDS) are critical to verify phase purity and stoichiometry .

Q. How should researchers characterize the structural and electronic properties of this compound?

Structural characterization relies on XRD for crystallographic analysis and scanning electron microscopy (SEM) for morphological assessment. Electronic properties, such as bandgap and carrier mobility, can be measured via UV-Vis spectroscopy and Hall effect experiments. For advanced defect analysis, positron annihilation spectroscopy or deep-level transient spectroscopy (DLTS) may be employed. Raw data (e.g., XRD patterns) should be included in appendices, while processed data (e.g., lattice parameters) belong in the main text .

Q. What safety protocols are essential when handling this compound in laboratory settings?

this compound is toxic due to arsenic content. Researchers must use fume hoods, wear nitrile gloves, and employ respiratory protection if airborne particles are generated. Contaminated clothing should be decontaminated separately, and emergency showers/eye wash stations must be accessible. Regular monitoring of airborne arsenic levels via atomic absorption spectroscopy is recommended to ensure compliance with exposure limits .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict this compound’s electronic structure, and what are common discrepancies with experimental data?

DFT simulations can model this compound’s band structure, density of states, and defect formation energies. However, discrepancies often arise from approximations in exchange-correlation functionals or neglect of spin-orbit coupling. For instance, predicted bandgaps may underestimate experimental values by 10–20%. Hybrid functionals (e.g., HSE06) or GW corrections can mitigate these errors. Researchers should cross-validate computational results with spectroscopic data (e.g., angle-resolved photoemission spectroscopy) .

Q. What experimental challenges arise in measuring this compound’s thermal conductivity, and how can they be addressed?

Thermal conductivity measurements are complicated by interfacial resistance and sample porosity. To minimize errors, use single-crystal samples (grown via chemical vapor transport) and employ time-domain thermoreflectance (TDTR) for non-destructive, high-precision measurements. Data normalization to reference materials (e.g., sapphire) and statistical averaging across multiple samples improve reliability .

Q. How should researchers resolve contradictions in reported superconducting transition temperatures (Tc) for doped this compound?

Contradictions in Tc values often stem from variations in doping homogeneity or measurement techniques. For example, fluorine doping in LaOFeAs shows a trapezoidal Tc dependence on dopant concentration, highlighting the need for precise compositional analysis via inductively coupled plasma mass spectrometry (ICP-MS). Reproducibility requires standardized protocols for doping (e.g., flux methods) and resistance measurements (four-probe setup in cryogenic environments) .

Q. What methodologies are effective in studying this compound’s degradation under environmental exposure?

Accelerated aging experiments under controlled humidity/temperature can model degradation. Techniques like X-ray photoelectron spectroscopy (XPS) track surface oxidation, while Raman spectroscopy identifies phase transformations (e.g., As oxidation to As₂O₃). Long-term stability assessments should include electrochemical impedance spectroscopy to monitor corrosion rates .

Data Presentation and Reproducibility

Q. How should large datasets (e.g., magnetoresistance curves) be organized in publications?

Raw datasets (e.g., resistance vs. magnetic field) should be archived in appendices or supplementary materials. Processed data (e.g., normalized magnetoresistance plots) must be included in the main text with error bars reflecting instrument precision. Follow journal guidelines (e.g., Journal of Magnesium and Alloys) for figure labeling and equation numbering .

Q. What strategies ensure reproducibility in this compound synthesis across laboratories?

Provide detailed protocols for precursor purification, reaction conditions (temperature ramps, cooling rates), and post-synthesis treatments (annealing). Publish XRD reference patterns and EDS composition tables. Collaborative round-robin experiments across institutions can identify and standardize critical variables .

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